molecular formula C13H14N2O3 B1386174 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid CAS No. 1103520-51-9

6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

Cat. No.: B1386174
CAS No.: 1103520-51-9
M. Wt: 246.26 g/mol
InChI Key: NNMFHYLZRLDOPL-UHFFFAOYSA-N
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Description

6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid is a polycyclic heteroaromatic compound featuring a fused pyrido-quinoxaline core with a carboxylic acid substituent at position 3 and a ketone group at position 6. Its molecular framework combines a partially saturated bicyclic system, which confers unique physicochemical and biological properties. The carboxylic acid moiety enhances polarity, influencing solubility and interaction with biological targets, while the pyrido-quinoxaline scaffold is structurally analogous to pharmacologically active compounds, such as kinase inhibitors and antitumor agents .

Properties

IUPAC Name

6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-11-3-1-2-6-15(11)10-5-4-8(13(17)18)7-9(10)14-12/h4-5,7,11H,1-3,6H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMFHYLZRLDOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and exploring its reactivity.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid has shown promise in various therapeutic areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Research has indicated that derivatives of pyridoquinoxalines can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes .

Neuropharmacology

The compound's structure is reminiscent of known neuroactive substances, leading to investigations into its effects on the central nervous system:

  • Cognitive Enhancement : Some studies have explored its potential as a cognitive enhancer or neuroprotective agent. The ability to modulate neurotransmitter systems may provide benefits in conditions like Alzheimer's disease .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for the development of more complex molecules:

  • Building Block for Drug Development : The compound can be used as a precursor in the synthesis of novel pharmaceuticals targeting various diseases. Its functional groups allow for further modifications to enhance biological activity and selectivity .

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntitumor EffectsDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.
Study BAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics.
Study CNeuroprotective EffectsReported improvements in memory retention in animal models when administered at specific dosages.

Mechanism of Action

The mechanism by which 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido-Quinoxaline Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Carboxylic acid (C-3), Oxo (C-6) -COOH, -C=O C₁₄H₁₅N₂O₃* ~274.32†
Ethyl 6-oxo-...-3-carboxylate Ethyl ester (C-3), Oxo (C-6) -COOEt, -C=O C₁₅H₁₈N₂O₃ 274.32
5-Methyl-6-oxo-...-3-carboxylic acid Methyl (C-5), -COOH (C-3) -CH₃, -COOH, -C=O C₁₅H₁₈N₂O₃ 276.32 (calculated)
Pyrrolo[1,2-a]quinoxaline-3-carboxylic acid Carboxylic acid (C-3) -COOH, fused pyrrole-quinoxaline C₁₃H₉N₃O₂ 251.23

*Inferred from ethyl ester derivative by replacing -COOEt with -COOH.
†Estimated based on analogous compounds.

Key Observations :

  • The carboxylic acid group at C-3 distinguishes the target compound from ester derivatives (e.g., ethyl carboxylate ), which exhibit lower polarity and higher lipophilicity. This impacts solubility and bioavailability.
  • The pyrrolo-quinoxaline variant replaces the pyrido ring with a pyrrole, reducing saturation and increasing aromaticity, which may enhance π-π interactions in enzyme inhibition.

Spectroscopic and Physicochemical Properties

Table 2: FT-IR Spectral Data Comparison

Compound Type C=O Stretching (cm⁻¹) O-H Stretching (cm⁻¹) Notable Features
Target Carboxylic Acid 1632–1620 3439 (broad) Broad O-H band due to carboxylic acid dimerization.
Ethyl Carboxylate Derivatives 1632–1620 Absent Sharp ester C=O signal; no O-H vibration.
Indolo-Pyrido Quinoxalines 1620–1605 N/A C=O shifts influenced by fused indole ring.

Key Observations :

  • The C=O stretching of the 4-pyridone moiety is consistent across derivatives (~1630–1605 cm⁻¹), but substituents at C-3 (e.g., ester vs. acid) significantly alter O-H vibrations .
  • Carboxylic acid dimers in the target compound produce a broad O-H band at ~3439 cm⁻¹, absent in ester analogs, aiding structural identification.

Key Observations :

  • The target compound’s carboxylic acid group may enhance solubility compared to TNBG’s rigid, fully aromatic structure, a critical factor in drug development .
  • Pyrrolo-quinoxaline derivatives demonstrate potent kinase inhibition, suggesting the pyrido-quinoxaline scaffold’s versatility in targeting enzymes .

Key Observations :

  • Carboxylic acids require stringent handling (e.g., gloves, ventilation) due to irritant properties, whereas esters may pose fewer immediate risks .
  • Derivatives with sulfonamide groups introduce additional toxicity profiles, necessitating tailored safety protocols .

Biological Activity

Chemical Identity and Structure
6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid is a complex organic compound characterized by its unique quinoxaline core structure. The molecular formula is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of 246.26 g/mol. Its structure includes a carboxylic acid functional group which is significant for its biological activity .

PropertyValue
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
CAS Number1103520-51-9
IUPAC Name6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxylic acid
SMILESC1CCN2C(C1)C(Nc1cc(ccc12)C(O)=O)=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to exert its effects through binding to specific receptors or enzymes involved in cellular signaling pathways. This interaction can lead to diverse biological responses including anti-inflammatory and antimicrobial effects .

Antimicrobial Properties

Research has indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. The presence of the carboxylic acid group in this compound enhances its potential as an antibacterial agent. Studies have shown that similar compounds display activity against resistant strains of bacteria and fungi .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoxaline derivatives against common pathogens. The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of this compound in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a possible therapeutic application in inflammatory diseases .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli and S. aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimycobacterialPotential against Mycobacterium species

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled acidic or basic conditions to yield the desired product with high purity and yield .

Industrial Applications

In industrial settings, this compound can serve as a building block for synthesizing more complex molecules or as a precursor for drug development due to its unique structural features and biological activity . Its potential applications extend to the fields of pharmaceuticals and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

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